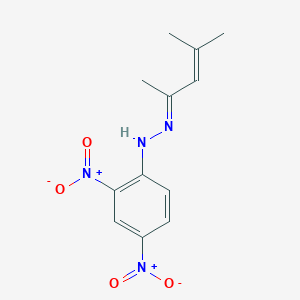
2,4-Dinitrophenylhydrazone mesityl oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenylhydrazone mesityl oxide is a derivative of mesityl oxide, which is an α,β-unsaturated ketone. This compound is formed by the reaction of mesityl oxide with 2,4-dinitrophenylhydrazine. The resulting product is a hydrazone, which is commonly used in analytical chemistry for the identification and quantification of carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenylhydrazone mesityl oxide involves the reaction of mesityl oxide with 2,4-dinitrophenylhydrazine. This reaction typically occurs in an acidic medium, such as methanol with sulfuric acid, to facilitate the formation of the hydrazone derivative . The reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl group of mesityl oxide, followed by the elimination of water to form the hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenylhydrazone mesityl oxide undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: The formation of the hydrazone itself is an example of an addition-elimination reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can participate in substitution reactions where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazone can lead to the formation of corresponding nitro compounds, while reduction can yield amines.
Scientific Research Applications
2,4-Dinitrophenylhydrazone mesityl oxide has several scientific research applications:
Analytical Chemistry: It is widely used for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound can be used to study the interactions of carbonyl compounds with biological molecules.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenylhydrazone mesityl oxide involves the formation of a stable hydrazone derivative through the nucleophilic addition of the hydrazine to the carbonyl group of mesityl oxide . This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde 2,4-Dinitrophenylhydrazone: Similar in structure but derived from benzaldehyde instead of mesityl oxide.
Glucose 2,4-Dinitrophenylhydrazone: Formed from the reaction of glucose with 2,4-dinitrophenylhydrazine.
Uniqueness
2,4-Dinitrophenylhydrazone mesityl oxide is unique due to its specific structure and reactivity, which makes it particularly useful for the detection of mesityl oxide and related compounds. Its stability and ease of formation also contribute to its widespread use in analytical applications.
Properties
CAS No. |
964-83-0 |
|---|---|
Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-[(E)-4-methylpent-3-en-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C12H14N4O4/c1-8(2)6-9(3)13-14-11-5-4-10(15(17)18)7-12(11)16(19)20/h4-7,14H,1-3H3/b13-9+ |
InChI Key |
SSLSXQIXHWKSFL-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C)C |
Canonical SMILES |
CC(=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















